molecular formula C17H11BrFN3OS2 B4562649 N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide

N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide

Cat. No.: B4562649
M. Wt: 436.3 g/mol
InChI Key: NFDLAZKDEWAGDB-UHFFFAOYSA-N
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Description

N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C17H11BrFN3OS2 and its molecular weight is 436.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 434.95110 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Benzothiazole derivatives, including fluorinated 2-(4-aminophenyl)benzothiazoles, have been synthesized and evaluated for their cytotoxicity in vitro against human breast cancer cell lines, showcasing potent antitumor properties. These compounds exhibit selective cytotoxic activity, which is critical for developing antitumor agents with minimal side effects on nonmalignant cells. The mechanism of action involves the induction of cytochrome P450 CYP1A1, crucial for the antitumor specificity of this series of benzothiazoles (Hutchinson et al., 2001).

Anticancer Agents

The synthesis of new benzothiazole acylhydrazones and their evaluation as anticancer agents highlight the role of benzothiazole derivatives in medicinal chemistry. These compounds were tested against various cancer cell lines, demonstrating probable anticancer activity. The structure-activity relationship of these compounds provides valuable insights for the design of new anticancer agents (Osmaniye et al., 2018).

Antimicrobial Activity

Benzothiazole derivatives have also been explored for their antimicrobial activity. Compounds like fluorinated benzothiazolo imidazole have shown promising antimicrobial properties against a range of pathogens, offering potential applications in treating infectious diseases (Sathe et al., 2011).

Pharmaceutical Properties

The development of water-soluble prodrugs of lipophilic antitumor benzothiazoles addresses formulation and bioavailability challenges, facilitating the parenteral administration of clinical candidates. This research underscores the importance of modifying pharmaceutical properties to enhance the therapeutic potential of benzothiazole derivatives (Hutchinson et al., 2002).

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamothioyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrFN3OS2/c18-12-5-1-10(2-6-12)14-9-25-17(20-14)22-16(24)21-15(23)11-3-7-13(19)8-4-11/h1-9H,(H2,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDLAZKDEWAGDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide
Reactant of Route 2
Reactant of Route 2
N-({[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-fluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.